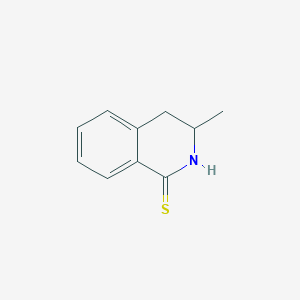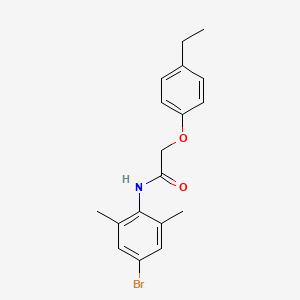
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is a chemical compound with a molecular formula of C10H11NS. It is a thione derivative of isoquinoline and has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is not fully understood. However, studies have suggested that it may act through several mechanisms, including the inhibition of oxidative stress, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can have several biochemical and physiological effects. For example, it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
実験室実験の利点と制限
One advantage of using 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione in lab experiments is its potential as a neuroprotective and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
将来の方向性
There are several future directions for research on 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione. One area of research is to further understand its mechanism of action, which may lead to the development of more effective therapies for neurodegenerative diseases and cancer. Another area of research is to study its potential toxicity and side effects, which is necessary before it can be used in clinical trials. Finally, more studies are needed to explore its potential applications in other areas of research, such as inflammation and cardiovascular disease.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a neuroprotective and antitumor agent and explore its potential applications in other areas of research.
合成法
The synthesis of 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can be achieved through several methods. One common method involves the reaction of 3-methyl-4-nitroso-1(2H)-isoquinolinone with hydrogen sulfide in the presence of a reducing agent such as sodium hydrosulfide. Another method involves the reaction of 3-methyl-4-chloro-1(2H)-isoquinolinone with thiourea in the presence of a base such as potassium hydroxide.
科学的研究の応用
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione has been studied for its potential applications in scientific research. One area of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research is its potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, which may have implications for the development of new cancer therapies.
特性
IUPAC Name |
3-methyl-3,4-dihydro-2H-isoquinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJIUVGFDXFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6004495.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004510.png)

![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)

![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![2-[2-(2-pyrimidinylamino)ethyl]-4(3H)-quinazolinone trifluoroacetate](/img/structure/B6004593.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)